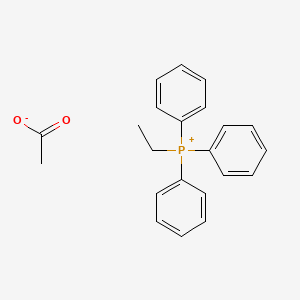

Ethyltriphenylphosphonium acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl(triphenyl)phosphanium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20P.C2H4O2/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;1-2(3)4/h3-17H,2H2,1H3;1H3,(H,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZUMXSLPJFMCB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067945 | |

| Record name | Ethyltriphenylphosphonium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphonium, ethyltriphenyl-, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

35835-94-0 | |

| Record name | Ethyltriphenylphosphonium acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35835-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, ethyltriphenyl-, acetate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035835940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, ethyltriphenyl-, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyltriphenylphosphonium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyltriphenylphosphonium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physicochemical properties of Ethyltriphenylphosphonium acetate?

An In-depth Technical Guide to the Physicochemical Properties of Ethyltriphenylphosphonium Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyltriphenylphosphonium acetate (ETPAA), a quaternary phosphonium (B103445) salt, is a versatile compound utilized in organic synthesis and materials science. It is recognized for its efficacy as a phase-transfer catalyst, a curing agent for epoxy resins, and a reagent in various chemical transformations, including Wittig reactions.[1][2][3] This document provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its characterization, and a summary of its stability and reactivity profile. All quantitative data are presented in structured tables for clarity and ease of comparison.

Core Physicochemical Properties

This compound, with CAS Number 35835-94-0, is composed of an ethyltriphenylphosphonium cation and an acetate anion.[4] While it can exist as a solid, it is frequently supplied as a 65-70% solution in methanol (B129727), appearing as a colorless to slightly yellow or dark brown liquid.[3][5][6][7]

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₃O₂P | [5][7][8] |

| Molecular Weight | 350.39 g/mol | [1][3][5][7] |

| Physical Form | Solid or Liquid (often as a solution) | [1][5][7][9] |

| Appearance | White to off-white solid; Colorless to yellow/dark brown liquid | [1][3][4][5] |

| Boiling Point | 275 °C (at 101,325 Pa) | [1][3][5][6] |

| Melting Point | 79.8 °C (at 101,325 Pa) | [3] |

| Density | ~1.05 g/cm³ | [5][6][10] |

| Vapor Pressure | 0 Pa at 25 °C; 1.08 x 10⁻⁷ Pa at 25°C | [1][3][5] |

| Flash Point | -17 °C (0 °F) | [1][5][6] |

Table 2: Solubility and Partitioning

| Property | Value | Source(s) |

| Water Solubility | Soluble (938 g/L at 20 °C) | [1][3][5][6][11] |

| Alcohol Solubility | Soluble | [1][5][6][11] |

| LogP (Octanol/Water) | -0.64 (at 23.5 °C) | [5][6] |

Synthesis and Reaction Mechanisms

The synthesis of this compound is typically achieved via a two-step process involving quaternization followed by anion exchange.[2] This methodology allows for the reliable production of the target phosphonium salt.

Logical Workflow: Synthesis of this compound

Caption: A diagram illustrating the two-step synthesis of this compound.

As a catalyst, ETPAA is particularly effective in phase-transfer catalysis (PTC). The lipophilic nature of the ethyltriphenylphosphonium cation facilitates the transport of anions (like acetate) from an aqueous phase into an organic phase, where they become more reactive.[2][4]

Catalytic Cycle: Phase-Transfer Catalysis

Caption: The catalytic cycle of this compound in phase-transfer catalysis.

Experimental Protocols

Accurate characterization of this compound requires standardized experimental methods. Below are generalized protocols for key analytical techniques.

Synthesis Methodology

The conventional synthesis is a two-step process:[2]

-

Quaternization: Triphenylphosphine is reacted with an ethyl halide (e.g., ethyl bromide) to form the ethyltriphenylphosphonium halide intermediate. This reaction is often performed under solvent-free conditions or in a polar aprotic solvent like acetonitrile.[2][12]

-

Anion Exchange: The resulting halide salt is then treated with a source of acetate ions, such as potassium acetate or acetic acid, to yield this compound and a salt byproduct (e.g., potassium bromide).[2][6]

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄).[13]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR. For ³¹P NMR, 85% H₃PO₄ is often used as an external standard.[13][14]

-

Acquisition: Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Key spectra to obtain include ¹H, ¹³C, and ³¹P NMR to fully characterize the phosphonium salt structure.[13]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common, where a small amount of the sample is placed directly on the ATR crystal.[13] Alternatively, a KBr pellet can be prepared. For liquid samples (e.g., methanol solution), a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Acquisition: A background spectrum is recorded first, followed by the sample spectrum. The resulting spectrum should show characteristic peaks for the phenyl, ethyl, and acetate functional groups.

-

Purity and Assay Determination

The purity of ETPAA is typically determined using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or by titration methods to quantify the acetate content. The assay for commercial solutions is often specified as a weight percentage (e.g., 65-70%) in a solvent like methanol.[3]

Stability, Handling, and Storage

-

Stability: The compound is stable under normal laboratory conditions.[4][15] It exhibits greater thermal stability compared to amine and imidazole (B134444) catalysts, making it suitable for high-temperature applications like epoxy curing.[3][5]

-

Incompatibilities: It should be kept away from strong oxidizing agents and heat sources to maintain stability.[3][5][15]

-

Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and oxides of phosphorus.[15]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[3][5][10] The compound is noted to be hygroscopic.[3]

Applications in Research and Development

This compound is a valuable tool for professionals in organic synthesis and drug development.

-

Organic Synthesis: It is widely used as a phase-transfer catalyst for reactions such as nucleophilic substitutions and alkylations.[2][10] It also serves as a precursor for generating phosphonium ylides for Wittig reactions, a key method for alkene synthesis.[2]

-

Pharmaceutical Research: In drug development, it is utilized as a reagent in the synthesis of complex, biologically active compounds.[1]

-

Polymer Chemistry: It is a highly effective catalyst for the advancement and curing of phenolic-based epoxy resins, offering controlled reactivity and leading to polymers with a sharp molecular weight distribution.[2][3][5]

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 35835-94-0 | Benchchem [benchchem.com]

- 3. CatOnium ETPAAC - Vesta Chemicals bv [vestachem.com]

- 4. CAS 35835-94-0: this compound [cymitquimica.com]

- 5. This compound | 35835-94-0 [chemicalbook.com]

- 6. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound | C22H23O2P | CID 94470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. This compound | 35835-94-0 [sigmaaldrich.com]

- 10. This compound [myskinrecipes.com]

- 11. chemwhat.com [chemwhat.com]

- 12. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Characterization of Ethyltriphenylphosphonium Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyltriphenylphosphonium acetate (B1210297), a versatile quaternary phosphonium (B103445) salt. The document details the multi-step synthesis process, including the quaternization of triphenylphosphine (B44618) and subsequent anion exchange. Furthermore, it outlines the key analytical techniques for the structural elucidation and purity assessment of the final product.

Synthesis of Ethyltriphenylphosphonium Acetate

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of an ethyltriphenylphosphonium halide, commonly the bromide salt, via the quaternization of triphenylphosphine. The subsequent step is an anion exchange reaction to replace the halide with an acetate ion.[1]

Step 1: Synthesis of Ethyltriphenylphosphonium Bromide (Precursor)

The quaternization of triphenylphosphine with an ethyl halide, such as ethyl bromide, is a well-established method for preparing the phosphonium salt precursor.[1]

Experimental Protocol:

A detailed experimental protocol for the synthesis of ethyltriphenylphosphonium bromide is as follows:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| Triphenylphosphine | 262.29 | 210 g | 0.8 |

| Ethyl Bromide | 108.97 | 54 g | 0.5 |

| Toluene (B28343) | 92.14 | 1000 mL | - |

Procedure:

-

To a 1500 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add triphenylphosphine (210 g, 0.8 mol), ethyl bromide (54 g, 0.5 mol), and toluene (1000 mL).

-

Heat the reaction mixture to reflux with continuous stirring and maintain the reflux for 10 hours.

-

After the reaction is complete, allow the mixture to cool to 50 °C. A significant amount of white solid precipitate should be observed.

-

Collect the solid product by filtration using a Büchner funnel.

-

Wash the filter cake three times with 50 mL portions of toluene.

-

Transfer the resulting solid to a vacuum drying oven and dry at 50 °C until a constant weight is achieved.

This procedure is expected to yield approximately 170.4 g of ethyltriphenylphosphonium bromide (91.8% yield).

Step 2: Anion Exchange to this compound

The conversion of the ethyltriphenylphosphonium halide to the acetate salt is accomplished through an anion exchange process. This can be achieved using an anion exchange resin or by direct reaction with an acetate salt, such as potassium acetate.[1]

Experimental Protocol (using Anion Exchange Resin):

-

Prepare a solution of ethyltriphenylphosphonium bromide in a suitable solvent, such as methanol (B129727) or water.

-

Pack a chromatography column with a suitable anion exchange resin (e.g., a polyacrylate-based adsorber material).

-

Wash the resin thoroughly with a solution of potassium acetate or acetic acid to replace the original counter-ions with acetate ions.

-

Pass the ethyltriphenylphosphonium bromide solution through the prepared anion exchange column. The bromide ions will be exchanged for acetate ions on the resin.

-

Elute the column with the same solvent used to dissolve the phosphonium salt.

-

Collect the eluent containing this compound.

-

Remove the solvent under reduced pressure to obtain the final product. The product may be further purified by recrystallization.

Characterization of this compound

A combination of spectroscopic techniques is employed to confirm the structure and assess the purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. ¹H, ¹³C, and ³¹P NMR are routinely used.[1]

Expected NMR Spectral Data:

| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | CH₃ (Acetate) | ~1.9 | Singlet |

| ¹H | CH₃ (Ethyl) | ~1.2-1.5 | Triplet |

| ¹H | CH₂ (Ethyl) | ~3.2-3.6 | Quartet |

| ¹H | Phenyl | ~7.6-8.0 | Multiplet |

| ¹³C | CH₃ (Acetate) | ~20-25 | - |

| ¹³C | COO⁻ (Acetate) | ~170-175 | - |

| ¹³C | CH₃ (Ethyl) | ~7-10 | - |

| ¹³C | CH₂ (Ethyl) | ~20-25 | - |

| ¹³C | Phenyl (C-P) | ~118-120 (d, J ≈ 80-90 Hz) | Doublet |

| ¹³C | Phenyl (ortho, meta, para) | ~128-135 | Multiplets |

| ³¹P | P⁺ | ~20-25 | Singlet |

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Acetate) | ~1710 | Strong stretch |

| P-C (Phosphonium) | ~1440, 1110, 995 | Characteristic stretches |

| C-H (Aromatic) | ~3050-3100 | Stretch |

| C-H (Aliphatic) | ~2850-2960 | Stretch |

The spectrum of ethyl acetate can be used as a reference for the acetate group's characteristic peaks.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for analyzing this ionic compound.

Expected Mass Spectrometry Data:

The positive ion ESI-MS spectrum is expected to show a prominent peak for the ethyltriphenylphosphonium cation.

| Ion | Expected m/z |

| [C₂₂H₂₃P]⁺ | ~291.15 |

Fragmentation of the cation may occur under certain conditions, leading to the loss of the ethyl group or phenyl groups.

Logical Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

Spectroscopic and Mechanistic Insights into Ethyltriphenylphosphonium Acetate (CAS No. 35835-94-0)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyltriphenylphosphonium acetate (B1210297), identified by CAS number 35835-94-0, is a quaternary phosphonium (B103445) salt with significant applications in organic synthesis.[1][2][3][4][5][6] It serves as a versatile phase-transfer catalyst and is a key reagent in various chemical transformations, including the renowned Wittig reaction.[1][7][8] This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, outlines general experimental protocols for its characterization, and visually details its role in key reaction mechanisms. The molecular formula for Ethyltriphenylphosphonium acetate is C₂₂H₂₃O₂P, and it has a molecular weight of approximately 350.4 g/mol .[9][10][11][12]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound. ¹H, ¹³C, and ³¹P NMR are particularly informative.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts [1]

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H | CH₃ (Acetate) | ~1.9 | Singlet |

| ¹H | CH₃ (Ethyl) | ~1.2 - 1.5 | Triplet |

| ¹H | CH₂ (Ethyl) | ~3.2 - 3.6 | Quartet |

| ¹H | Phenyl | ~7.6 - 8.0 | Multiplet |

| ¹³C | CH₃ (Acetate) | ~20 - 25 | Not Applicable |

| ¹³C | C=O (Acetate) | ~170 - 175 | Not Applicable |

| ¹³C | CH₃ (Ethyl) | ~7 - 10 | Not Applicable |

| ¹³C | CH₂ (Ethyl) | ~20 - 25 (doublet due to P-coupling) | Not Applicable |

| ¹³C | Phenyl (C-P) | ~115 - 120 (doublet due to P-coupling) | Not Applicable |

| ¹³C | Phenyl (ortho, meta, para) | ~128 - 135 | Not Applicable |

³¹P NMR Spectroscopy: A single peak is expected in the ³¹P NMR spectrum, confirming the presence of the phosphonium cation. The chemical shift will be indicative of the quaternary phosphonium environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 2: Predicted Infrared (IR) Absorption Bands [1]

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C-H (Aromatic) | 3100 - 3000 | Stretching vibration |

| C-H (Aliphatic) | 3000 - 2850 | Stretching vibration |

| C=O (Acetate) | 1700 - 1600 (strong) | Carboxylate stretching vibration |

| C=C (Aromatic) | 1600 - 1450 | Ring stretching vibrations |

| P-C (Phenyl) | ~1440 | Phenyl-phosphorus stretching |

| C-O (Acetate) | 1300 - 1200 | Stretching vibration |

Mass Spectrometry (MS)

Mass spectrometry of this compound would primarily show the mass of the cation.

Table 3: Predicted Mass Spectrometry Data

| Ion | Expected m/z | Description |

| [C₂₀H₂₀P]⁺ | ~291.13 | Ethyltriphenylphosphonium cation |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz). Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

³¹P NMR Acquisition: Acquire the proton-decoupled ³¹P NMR spectrum. This is a relatively quick experiment due to the 100% natural abundance of ³¹P.[13][14]

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy

-

Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent like methylene (B1212753) chloride.[10]

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[10][15]

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

-

Data Processing: Perform a background subtraction to remove atmospheric and solvent absorptions.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for pre-charged ionic compounds.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the peak corresponding to the molecular ion of the cation.

Signaling Pathways and Experimental Workflows

This compound is a key player in two significant chemical processes: Phase-Transfer Catalysis and the Wittig Reaction.

Phase-Transfer Catalysis

As a phase-transfer catalyst, this compound facilitates the reaction between reactants located in different immiscible phases (typically aqueous and organic).[8][16] The lipophilic ethyltriphenylphosphonium cation pairs with an anion from the aqueous phase, transporting it into the organic phase where the reaction can proceed.

Caption: Phase-Transfer Catalysis Mechanism.

Wittig Reaction

In the Wittig reaction, a phosphonium ylide (prepared from a phosphonium salt like this compound) reacts with an aldehyde or ketone to form an alkene.[7][17][18][19][20]

Caption: The Wittig Reaction Workflow.

Conclusion

This compound is a valuable reagent in organic synthesis with well-understood, albeit not widely published, spectroscopic characteristics. The predicted NMR, IR, and MS data provide a solid foundation for its identification and characterization. The general experimental protocols outlined in this guide can be readily adapted for laboratory use. Furthermore, its crucial roles in phase-transfer catalysis and the Wittig reaction highlight its importance in facilitating a wide range of chemical transformations. This guide serves as a foundational resource for researchers and professionals working with this versatile phosphonium salt.

References

- 1. This compound | 35835-94-0 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. scbt.com [scbt.com]

- 4. This compound | 35835-94-0 [chemicalbook.com]

- 5. This compound | 35835-94-0 [sigmaaldrich.com]

- 6. 35835-94-0, this compound, CAS No 35835-94-0 this compound it [chemnet.com]

- 7. byjus.com [byjus.com]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. mdpi.com [mdpi.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. This compound | C22H23O2P | CID 94470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemscene.com [chemscene.com]

- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 14. nmr.oxinst.com [nmr.oxinst.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Phase transfer catalysis | PPTX [slideshare.net]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 19. Wittig Reaction [organic-chemistry.org]

- 20. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Ethyltriphenylphosphonium Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyltriphenylphosphonium acetate (B1210297) (ETPAA) is a quaternary phosphonium (B103445) salt with significant applications as a phase-transfer catalyst and a curing accelerator in the production of epoxy resins.[1][2] Its performance in these roles is intrinsically linked to its thermal stability. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of ETPAA, drawing upon available data for the compound and its close structural analogs. While specific quantitative thermal analysis data for ETPAA is limited in publicly accessible literature, this guide synthesizes information from related phosphonium salts to provide insights into its expected thermal behavior, potential decomposition pathways, and appropriate analytical methodologies.

Introduction

Quaternary phosphonium salts, a class of compounds characterized by a central phosphorus atom bonded to four organic residues, are gaining prominence in various chemical applications due to their often superior thermal stability compared to their nitrogen-based counterparts, quaternary ammonium (B1175870) salts.[3] Ethyltriphenylphosphonium acetate (ETPAA), with the chemical formula [P(C₆H₅)₃(C₂H₅)]⁺[CH₃COO]⁻, is a notable member of this class. Its utility, particularly in high-temperature applications such as polymer curing, necessitates a thorough understanding of its thermal limitations and decomposition mechanisms.[2]

The thermal stability of ionic liquids and salts is critically influenced by the nature of both the cation and the anion. The acetate anion, being a carboxylate, can influence the decomposition pathway through its nucleophilicity and basicity. This guide will explore the thermal properties of ETPAA, present generalized experimental protocols for its analysis, and discuss potential decomposition pathways based on the study of similar phosphonium carboxylate salts.

Thermal Stability of this compound

Direct and detailed quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for this compound is not extensively reported in peer-reviewed journals. However, some sources provide general thermal stability information.

One source indicates that the acetate salt of ethyltriphenylphosphonium decomposes at temperatures above 130°C, which may limit its use in certain high-temperature applications.[2] In comparison, the corresponding bromide salt is reported to be stable under reflux conditions at or above 130°C, suggesting that the nature of the anion plays a significant role in the overall thermal stability of the salt.[2] Generally, phosphonium-based ionic liquids are recognized for their robust thermal stability, often exhibiting decomposition temperatures well above 250°C, particularly when paired with non-coordinating anions.[4]

Data Presentation

Due to the lack of specific TGA and DSC data for ETPAA in the available literature, the following table presents representative thermal decomposition data for other phosphonium-based ionic liquids with different anions to provide a comparative context. This data highlights the influence of the anion on thermal stability.

| Cation | Anion | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Reference |

| Tetrabutylphosphonium | Bromide | 358 | 383 | |

| Tetrabutylphosphonium | Dicyanamide | 325 | 350 | |

| Trihexyltetradecylphosphonium | Chloride | >300 | - | [5] |

| Trihexyltetradecylphosphonium | Bis(trifluoromethylsulfonyl)imide | >400 | - | [5] |

Note: This table is illustrative and does not contain data for this compound. The data is for comparative purposes to demonstrate the range of thermal stabilities observed in phosphonium salts.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability and decomposition characteristics of ETPAA, standardized thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed. The following sections outline detailed, generalized methodologies for these experiments, based on protocols used for similar phosphonium-based ionic liquids.[6][7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass after decomposition.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample of ETPAA (typically 2-5 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).[6] To ensure accuracy, the sample should be dried under vacuum to remove any residual solvent or moisture prior to analysis.

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as dry nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[6]

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate. A typical heating rate for such analysis is 10°C/min.[6]

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss. The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition (Tpeak).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of ETPAA (typically 2-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under an inert nitrogen atmosphere with a constant purge rate.

-

Temperature Program: A common DSC program involves a heat-cool-heat cycle to erase the thermal history of the sample. For example:

-

Data Analysis: The second heating scan is typically used for analysis to ensure a consistent thermal history. The thermogram is analyzed to identify the glass transition temperature (Tg) as a step change in the baseline, the melting temperature (Tm) as an endothermic peak, and any crystallization events (Tc) as exothermic peaks.

Decomposition Pathway of this compound

The exact decomposition mechanism of ETPAA has not been definitively established in the literature. However, based on studies of related phosphonium salts, a plausible decomposition pathway can be proposed. The decomposition of phosphonium salts is often initiated by the nucleophilic attack of the anion on the cation.

For ETPAA, the acetate anion ([CH₃COO]⁻) can act as a nucleophile. The most likely points of attack on the ethyltriphenylphosphonium cation ([P(C₆H₅)₃(C₂H₅)]⁺) are the electrophilic carbon atoms of the ethyl and phenyl groups.

A probable primary decomposition pathway involves the nucleophilic attack of the acetate anion on the α-carbon of the ethyl group, leading to a Stevens rearrangement or a Hofmann-type elimination. A more direct decomposition could involve the formation of triphenylphosphine (B44618) oxide, a common and thermodynamically stable product in the decomposition of many phosphorus compounds.

Proposed Decomposition Steps:

-

Initial Attack: The acetate anion attacks the ethyl group of the phosphonium cation.

-

Formation of Intermediates: This could lead to the formation of ethyl acetate and triphenylphosphine.

-

Further Reactions: Triphenylphosphine can be oxidized to the highly stable triphenylphosphine oxide, especially if trace amounts of oxygen are present. Alternatively, other rearrangement and elimination reactions could occur.

The following diagram illustrates a potential decomposition pathway.

Caption: A potential decomposition pathway for this compound.

Experimental Workflow for Thermal Analysis

The logical flow for a comprehensive thermal analysis of ETPAA would involve a series of steps to ensure accurate and reproducible data.

References

- 1. This compound | 35835-94-0 [chemicalbook.com]

- 2. This compound | 35835-94-0 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Alkylphosphonium carboxylate ionic liquids with tuned microscopic structures and properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. experts.umn.edu [experts.umn.edu]

- 6. arpnjournals.org [arpnjournals.org]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to Ethyltriphenylphosphonium Acetate: Synthesis, Properties, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyltriphenylphosphonium acetate (B1210297) is a quaternary phosphonium (B103445) salt recognized for its versatile applications in organic synthesis, most notably as a phase-transfer catalyst and a curing accelerator in epoxy resins. This document provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its primary applications and catalytic mechanisms. While single-crystal X-ray diffraction has been noted as a method for its structural analysis, detailed crystallographic data such as unit cell dimensions, space group, and specific bond lengths and angles are not publicly available in crystallographic databases as of the time of this publication.

Physicochemical Properties

Ethyltriphenylphosphonium acetate is typically available as a colorless to slightly yellow liquid, often in a methanol (B129727) solution.[1] It is characterized by its strong basic and nucleophilic properties which are fundamental to its catalytic activity.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₃O₂P | [3] |

| Molecular Weight | 350.39 g/mol | [2] |

| CAS Number | 35835-94-0 | [3] |

| Appearance | Colorless to slightly yellow or yellow to dark brown liquid | [2][4] |

| Density | 1.05 g/cm³ | [2][5] |

| Boiling Point | 275 °C (at 101,325 Pa) | [2] |

| Flash Point | -17 °C (0 °F) | [2][6] |

| Water Solubility | Soluble | [2][6] |

| Vapor Pressure | 0 Pa at 25 °C | [2][6] |

Synthesis of this compound: An Experimental Protocol

The conventional synthesis of this compound is a two-step process.[7] This involves the quaternization of triphenylphosphine (B44618) to form an ethyltriphenylphosphonium halide, followed by an anion exchange reaction to introduce the acetate ion.[7]

Step 1: Quaternization of Triphenylphosphine

This initial step involves the reaction of triphenylphosphine with an ethyl halide, such as ethyl bromide, to form ethyltriphenylphosphonium bromide.

-

Materials:

-

Triphenylphosphine

-

Ethyl bromide

-

Toluene (or another suitable solvent)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine in toluene.

-

Add ethyl bromide to the solution.

-

Heat the mixture to reflux and maintain the reaction until completion, which can be monitored by the precipitation of the phosphonium salt.

-

After cooling, the solid ethyltriphenylphosphonium bromide is collected by filtration, washed with a non-polar solvent to remove any unreacted starting materials, and dried.

-

Step 2: Anion Exchange

The halide in the ethyltriphenylphosphonium salt is then exchanged for an acetate anion.

-

Materials:

-

Ethyltriphenylphosphonium bromide (from Step 1)

-

A salt of acetic acid, such as potassium acetate or silver acetate

-

A suitable solvent system (e.g., a mixture of water and an organic solvent)

-

-

Procedure:

-

Dissolve the ethyltriphenylphosphonium bromide in a suitable solvent.

-

In a separate vessel, dissolve the acetate salt in a solvent in which it is soluble.

-

Mix the two solutions and stir. The reaction proceeds via a precipitation of the inorganic halide salt (e.g., potassium bromide), driving the equilibrium towards the formation of this compound.

-

After the reaction is complete, the precipitated inorganic salt is removed by filtration.

-

The this compound in the filtrate can then be isolated by removal of the solvent under reduced pressure.

-

Below is a graphical representation of the synthesis workflow.

Applications in Organic Synthesis and Materials Science

This compound is a valuable reagent and catalyst in several areas of chemical synthesis.

-

Epoxy Resin Curing: It is widely used as a catalyst for the advancement and curing of phenolic-based epoxy resins.[1][4] Compared to traditional amine or imidazole (B134444) catalysts, it offers improved latency and thermal stability, which allows for better control over the curing process.[1][4] Its catalytic action promotes the formation of longer, more linear epoxy polymer chains with a well-defined molecular weight distribution.[4] The proposed mechanism involves the acetate anion acting as a Brønsted-Lowry base, which deprotonates a phenolic hydroxyl group to form a more nucleophilic phenoxide ion.[7] This phenoxide ion then attacks the epoxide ring, initiating the polymerization.[7]

-

Phase-Transfer Catalysis: As a quaternary phosphonium salt, it functions as an effective phase-transfer catalyst.[5][8] The lipophilic nature of the triphenylphosphine moiety facilitates the transport of the acetate anion (or other anions) from an aqueous phase to an organic phase, where it can participate in reactions with organic substrates.[7] This is crucial in nucleophilic substitution, alkylation, and condensation reactions.[7]

-

Wittig Reaction: this compound serves as a precursor to the corresponding phosphonium ylide, a key intermediate in the Wittig reaction for the synthesis of alkenes from aldehydes and ketones.[7] Recent research has explored the use of such phosphonium carboxylate ion-pairs as "storable ylides," which simplifies the Wittig reaction by circumventing the need for strong bases.[7]

Conclusion

This compound is a versatile quaternary phosphonium salt with significant applications in catalysis and organic synthesis. While its molecular structure has been confirmed by spectroscopic methods, a detailed crystal structure from single-crystal X-ray diffraction is not available in the public domain. The information provided in this guide on its properties, synthesis, and applications offers a valuable resource for researchers and professionals in the fields of chemistry and materials science.

References

- 1. CatOnium ETPAAC - Vesta Chemicals bv [vestachem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C22H23O2P | CID 94470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 35835-94-0 [amp.chemicalbook.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound | 35835-94-0 [chemicalbook.com]

- 7. This compound | 35835-94-0 | Benchchem [benchchem.com]

- 8. CAS 35835-94-0: this compound [cymitquimica.com]

An In-depth Technical Guide to the Green Synthesis of Ethyltriphenylphosphonium Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the green synthesis of Ethyltriphenylphosphonium acetate (B1210297), a versatile phosphonium (B103445) salt with applications as a phase-transfer catalyst and a reagent in Wittig reactions. The document details both traditional and greener synthetic pathways, emphasizing environmentally benign methodologies. Experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate understanding and implementation in a laboratory setting.

Introduction to Ethyltriphenylphosphonium Acetate and Green Synthesis

This compound (ETPA) is a quaternary phosphonium salt that serves as a valuable reagent in organic synthesis. It is particularly noted for its role as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases, and as a precursor to phosphorus ylides for the Wittig reaction, a cornerstone for alkene synthesis.[1][2]

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes.[3] The application of these principles to the synthesis of ETPA is crucial for minimizing environmental impact and enhancing laboratory safety. This guide focuses on greener alternatives to traditional synthetic methods, including the use of safer solvents, solvent-free conditions, and waste-reducing procedures like the use of recyclable reagents.

Synthetic Pathways to this compound

The synthesis of this compound is conventionally a two-step process.[4] This involves the quaternization of triphenylphosphine (B44618) followed by an anion exchange. Greener alternatives have been developed for both stages of this synthesis.

2.1. Two-Step Synthesis: Traditional vs. Green Approaches

The traditional synthesis involves the reaction of triphenylphosphine with an ethyl halide in a hazardous organic solvent, followed by a salt metathesis reaction with an acetate salt, which generates a salt byproduct.[4] Green chemistry approaches seek to improve upon this by using safer solvents, solvent-free conditions, and employing methods like ion-exchange chromatography to minimize waste.[4]

Experimental Protocols

3.1. Green Synthesis of Ethyltriphenylphosphonium Bromide (Precursor)

This protocol is a greener alternative to the traditional use of hazardous solvents.

-

Solvent-Free Quaternization:

-

In a reaction vessel, combine triphenylphosphine and ethyl bromide in a 1:1 molar ratio.

-

Heat the mixture at a temperature sufficient to melt the triphenylphosphine (around 80-100°C), allowing it to act as the solvent.[5]

-

The reaction is typically rapid, with the formation of a white solid, Ethyltriphenylphosphonium bromide, occurring almost instantly.[5]

-

Allow the reaction mixture to cool to room temperature. The solid product can be used in the next step without further purification, or it can be recrystallized from a greener solvent like ethanol (B145695) if higher purity is required.

-

3.2. Anion Exchange using an Ion-Exchange Resin

This method avoids the formation of salt byproducts.[4]

-

Resin Preparation:

-

Wash a strong anion-exchange resin with a suitable solvent to remove impurities.

-

Equilibrate the resin with a solution of sodium acetate or acetic acid to replace the original counter-ions with acetate ions.[6]

-

Wash the resin with deionized water to remove excess acetate.

-

-

Anion Exchange:

-

Dissolve the Ethyltriphenylphosphonium bromide from the previous step in a minimal amount of a suitable solvent (e.g., water or ethanol).

-

Pass the solution through the column packed with the acetate-functionalized resin.[6]

-

The bromide ions will be exchanged for acetate ions on the resin.

-

Elute the column with the same solvent to collect the this compound solution.

-

-

Product Isolation:

-

Remove the solvent from the eluate under reduced pressure to obtain the this compound product.

-

-

Resin Regeneration:

-

The resin can be regenerated by washing it with a concentrated solution of a suitable salt (e.g., sodium bromide or sodium chloride) to displace the bound bromide ions, followed by re-equilibration with acetate.[6]

-

3.3. One-Pot Green Wittig Reaction

A one-pot Wittig reaction represents a highly efficient and green approach, as it avoids the isolation of the intermediate phosphonium salt.

-

Experimental Protocol:

-

In a reaction vessel, suspend triphenylphosphine in an aqueous solution of a mild base, such as sodium bicarbonate.

-

To this suspension, add ethyl bromide, followed by the desired aldehyde or ketone.

-

Stir the mixture vigorously at room temperature for a designated period (e.g., 1 hour).

-

Upon completion, the reaction mixture can be worked up by extraction with a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is then dried and concentrated to yield the crude alkene product, which can be purified by column chromatography.

-

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound and its precursor.

Table 1: Synthesis of Ethyltriphenylphosphonium Bromide (Precursor)

| Method | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Traditional | Triphenylphosphine, Ethyl Bromide | Toluene | Reflux | Several hours | High | [4] |

| Green (Solvent-Free) | Triphenylphosphine, Ethyl Bromide | None | 100 | 10 min | ~Quantitative | [5] |

Table 2: Anion Exchange to this compound

| Method | Reactants | Reagent | Byproduct | Yield (%) | Reference |

| Traditional (Salt Metathesis) | Ethyltriphenylphosphonium Bromide | Potassium Acetate | Potassium Bromide | 74.5 (theoretical atom economy) | [4] |

| Green (Ion-Exchange) | Ethyltriphenylphosphonium Bromide | Acetate-functionalized Resin | None (Resin is regenerated) | High | [4] |

Mechanistic Insights

5.1. Phase-Transfer Catalysis

This compound can act as a phase-transfer catalyst by facilitating the transfer of an anion from an aqueous phase to an organic phase.[4][7] The lipophilic triphenylphosphonium cation pairs with the anion at the interface and transports it into the organic phase, where it is more reactive.[4]

5.2. Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene and triphenylphosphine oxide.[8] The ylide is typically generated in situ from the corresponding phosphonium salt.

Conclusion

The green synthesis of this compound offers significant advantages over traditional methods by minimizing waste, avoiding hazardous solvents, and improving overall efficiency. The adoption of solvent-free quaternization and ion-exchange based anion exchange provides a more sustainable route to this important chemical. Furthermore, the application of one-pot Wittig reactions, where the phosphonium salt is generated and consumed in situ, represents a highly atom-economical and environmentally friendly approach to alkene synthesis. This guide provides the necessary technical details for researchers and professionals to implement these greener methodologies in their work.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound CAS#: 35835-94-0 [amp.chemicalbook.com]

- 3. beyondbenign.org [beyondbenign.org]

- 4. This compound | 35835-94-0 | Benchchem [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 8. web.mnstate.edu [web.mnstate.edu]

Early Studies on Ethyltriphenylphosphonium Acetate as a Catalyst: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyltriphenylphosphonium acetate (B1210297) (ETPAA) has emerged as a versatile and effective catalyst in various organic reactions. Its utility stems from its properties as a phase-transfer catalyst and its role in promoting specific chemical transformations. This technical guide provides an in-depth overview of early studies on ETPAA, focusing on its synthesis, catalytic applications in epoxy resin curing, phase-transfer catalysis, and the Wittig reaction. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development.

Synthesis of Ethyltriphenylphosphonium Acetate

The preparation of this compound is typically a two-step process that begins with the quaternization of triphenylphosphine (B44618), followed by an anion exchange reaction.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Quaternization of Triphenylphosphine to form Ethyltriphenylphosphonium Halide

This initial step involves the reaction of triphenylphosphine with an ethyl halide (e.g., ethyl bromide or ethyl chloride) to produce the corresponding ethyltriphenylphosphonium halide.

-

Materials:

-

Triphenylphosphine

-

Ethyl bromide or Ethyl chloride

-

Solvent (e.g., Toluene (B28343), Acetonitrile, Acetone, or Ethanol)[1]

-

-

Procedure (Example with Ethyl Bromide):

-

In a reaction vessel, dissolve triphenylphosphine in a suitable solvent such as toluene.

-

Add ethyl bromide to the solution.

-

Heat the mixture to reflux and maintain the reaction for several hours (e.g., 7.5 hours).[1]

-

Cool the reaction mixture to room temperature to allow the ethyltriphenylphosphonium bromide to precipitate.

-

Collect the solid product by filtration or centrifugation.

-

Wash the collected solid with a solvent like toluene to remove impurities.

-

Dry the purified ethyltriphenylphosphonium bromide under vacuum.

-

Step 2: Anion Exchange to form this compound

The halide anion of the ethyltriphenylphosphonium salt is then exchanged for an acetate anion.

-

Materials:

-

Ethyltriphenylphosphonium bromide (or chloride)

-

Potassium acetate

-

Suitable solvent

-

-

Procedure:

-

Dissolve ethyltriphenylphosphonium bromide in a suitable solvent.

-

Add a solution of potassium acetate to the phosphonium (B103445) salt solution.

-

Stir the reaction mixture to facilitate the anion exchange. The less soluble potassium bromide will precipitate out of the solution.

-

Filter the mixture to remove the potassium bromide precipitate.

-

The filtrate, a solution of this compound, can be used directly or the solvent can be evaporated to obtain the pure product. A reported yield for this step is 74.5%.[1]

-

Table 1: Summary of Synthesis Steps and Conditions

| Step | Reactants | Product | Solvent | Typical Conditions | Reported Yield |

| 1. Quaternization | Triphenylphosphine, Ethyl Bromide | Ethyltriphenylphosphonium Bromide | Toluene | Reflux, 7.5 hours | >82%[1] |

| 2. Anion Exchange | Ethyltriphenylphosphonium Bromide, Potassium Acetate | This compound | - | - | 74.5%[1] |

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of this compound.

Catalytic Applications

Epoxy Resin Curing

This compound is widely recognized for its role as a catalyst, particularly as a curing accelerator in the production of epoxy resins.[1] Its incorporation into epoxy formulations can significantly influence the final properties of the polymer by promoting efficient cross-linking.

The catalytic action of ETPAA in epoxy-phenolic systems involves the acetate anion abstracting a proton from the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then attacks the epoxide ring, initiating the polymerization process.[1]

Table 2: Comparison of Catalysts in Epoxy Curing (Representative Data)

| Catalyst Type | Catalyst Example | Curing Temperature (°C) | Curing Time | Key Observations |

| Phosphonium Salts | This compound | 120 - 150 | Moderate | Good latency, promotes linear chain growth[1] |

| Imidazoles | 2-Methylimidazole | 100 - 130 | Fast | High reactivity, can affect pot life |

| Tertiary Amines | Benzyldimethylamine | 80 - 120 | Fast | Can cause yellowing, shorter pot life |

| Lewis Acids | Boron Trifluoride Monoethylamine | 100 - 150 | Moderate to Fast | Can be corrosive, moisture sensitive |

Note: The data in this table is representative and compiled from various sources on epoxy curing agents. Actual performance may vary depending on the specific epoxy resin, hardener, and formulation.

Epoxy Curing Mechanism Diagram

Caption: Catalytic cycle of ETPAA in epoxy-phenolic resin curing.

Phase-Transfer Catalysis

As a quaternary phosphonium salt, ETPAA functions as an effective phase-transfer catalyst.[1] It facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. The lipophilic ethyltriphenylphosphonium cation forms an ion pair with the reactant anion from the aqueous phase, transporting it into the organic phase where the reaction occurs.[1]

Table 3: Phase-Transfer Catalyzed Nucleophilic Substitution (Illustrative Example)

| Alkyl Halide | Nucleophile (Aqueous) | Catalyst | Organic Solvent | Temperature (°C) | Yield (%) |

| 1-Bromooctane | Sodium Cyanide | ETPAA | Toluene | 100 | High |

| 1-Chlorobutane | Potassium Iodide | ETPAA | Dichloromethane | 40 | High |

| Benzyl Chloride | Sodium Azide | ETPAA | Chlorobenzene | 80 | High |

Note: This table provides illustrative examples of reactions where ETPAA can be used as a phase-transfer catalyst. Actual yields and conditions will vary based on the specific reaction.

Phase-Transfer Catalysis Mechanism Diagram

Caption: Mechanism of this compound in Phase-Transfer Catalysis.

Wittig Reaction

This compound can also be utilized in the Wittig reaction, a powerful method for synthesizing alkenes from aldehydes and ketones. Recent research has explored the use of phosphonium carboxylate ion-pairs as "storable ylides," which simplifies the traditional Wittig reaction by eliminating the need for a strong external base.[2] The acetate anion can act as an internal base to deprotonate the α-carbon of the ethyltriphenylphosphonium cation, forming the reactive ylide in situ.

Table 4: Wittig Reaction with in situ Ylide Generation (Conceptual)

| Aldehyde/Ketone | Product (Alkene) | Stereoselectivity |

| Benzaldehyde | Styrene | Mixture of (E/Z) |

| Cyclohexanone | Methylenecyclohexane | - |

| 4-Nitrobenzaldehyde | 4-Nitrostyrene | Mixture of (E/Z) |

Note: This table is conceptual, illustrating the potential application of ETPAA in Wittig-type reactions. The stereoselectivity and yield would depend on the specific reaction conditions and the nature of the carbonyl compound.

Wittig Reaction Logical Flow Diagram

References

The Core Mechanism of Action of Ethyltriphenylphosphonium Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyltriphenylphosphonium acetate (B1210297) is a quaternary phosphonium (B103445) salt recognized for its diverse applications, ranging from industrial catalysis to potential biomedical uses. This technical guide provides an in-depth exploration of the core biological mechanism of action of the ethyltriphenylphosphonium cation, the active component of this compound. The primary mechanism is centered on the targeted accumulation of the ethyltriphenylphosphonium cation within mitochondria, driven by the significant negative mitochondrial membrane potential. This targeted accumulation leads to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and the subsequent induction of apoptosis. This document details the underlying principles of this mechanism, summarizes available quantitative data on related phosphonium compounds, outlines key experimental protocols for investigation, and provides visual representations of the involved pathways.

Core Mechanism: Selective Targeting of Mitochondria

The primary driver of the biological activity of ethyltriphenylphosphonium acetate is the ethyltriphenylphosphonium ((C₂H₅)(C₆H₅)₃P⁺) cation. This lipophilic, delocalized cation is the key to the molecule's ability to selectively target and accumulate within mitochondria.[1][2]

The mechanism is fundamentally an electrochemical process. The inner mitochondrial membrane maintains a substantial negative membrane potential (ΔΨm), typically between -160 mV and -220 mV.[3] This potent negative charge acts as an electrophoretic driver for the positively charged ethyltriphenylphosphonium cation, pulling it from the cytoplasm into the mitochondrial matrix.[1] The accumulation can be significant, reaching concentrations several hundred-fold higher inside the mitochondria than in the cytoplasm.

A critical aspect of this targeting mechanism is its enhanced efficacy in cancer cells. Many cancer cell lines exhibit a hyperpolarized mitochondrial membrane, with a ΔΨm that is significantly more negative than that of healthy cells.[1][2] This hyperpolarization further enhances the accumulation of the ethyltriphenylphosphonium cation within the mitochondria of cancerous cells, providing a basis for selective cytotoxicity.[1]

Caption: Mitochondrial targeting of the Ethyltriphenylphosphonium cation.

Downstream Effects of Mitochondrial Accumulation

The high concentration of ethyltriphenylphosphonium cations within the mitochondria disrupts their normal function, leading to a cascade of events that culminate in cell death.

Increased Production of Reactive Oxygen Species (ROS)

One of the primary consequences of mitochondrial dysfunction is the increased generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide.[3] The accumulation of foreign cations can interfere with the electron transport chain, leading to electron leakage and the subsequent reduction of molecular oxygen to form ROS. This surge in ROS induces a state of oxidative stress.[4] While cancer cells often have higher basal levels of ROS, a significant further increase can overwhelm their antioxidant defenses, leading to cellular damage and triggering apoptotic pathways.[3]

Induction of Apoptosis

The oxidative stress and mitochondrial damage induced by the ethyltriphenylphosphonium cation are potent triggers for apoptosis, or programmed cell death, primarily through the intrinsic (mitochondrial) pathway. Key events in this pathway include:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Oxidative stress can lead to the opening of the mitochondrial permeability transition pore and the activation of pro-apoptotic proteins from the Bcl-2 family (e.g., Bax, Bak).

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the intermembrane space into the cytoplasm.

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

-

Caspase Activation: The apoptosome recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3.[5][6]

-

Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[7]

Caption: Intrinsic apoptosis pathway induced by Ethyltriphenylphosphonium.

Role of the Acetate Anion

The acetate anion (CH₃COO⁻) in this compound primarily serves as a counterion to the positively charged phosphonium cation. While the core cytotoxic mechanism is driven by the cation, acetate is a biologically relevant molecule. It can be converted into acetyl-CoA, a central metabolite in cellular processes, including the Krebs cycle and fatty acid synthesis.[8] Under certain conditions, such as hypoxia in cancer cells, acetate can also function as an epigenetic metabolite, influencing histone acetylation and promoting the expression of lipogenic genes.[9] However, in the context of the acute cytotoxicity induced by ethyltriphenylphosphonium, the role of the acetate anion is considered secondary to the potent effects of the mitochondrial-targeting cation.

Quantitative Data

| Compound | Cell Line | IC₅₀ Value (µM) | Reference |

| Trihexyltetradecylphosphonium chloride (TTPCl) | MCF-7 (Breast Cancer) | 5.4 | --INVALID-LINK--[10] |

| Trihexyltetradecylphosphonium chloride (TTPCl) | MCF-10A (Normal) | 3.3 | --INVALID-LINK--[10] |

| Betulin-triphenylphosphonium derivative (7a) | HCT 116 (Colon Cancer) | 5.56 | --INVALID-LINK--[2] |

| Betulin-triphenylphosphonium derivative (7b) | HCT 116 (Colon Cancer) | 5.77 | --INVALID-LINK--[2] |

Note: The data presented is for structurally related phosphonium salts and serves to illustrate the general cytotoxic potential of this class of compounds.

Key Experimental Protocols

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To quantify the accumulation of the ethyltriphenylphosphonium cation in mitochondria as a function of membrane potential.

Methodology: TPP⁺-Selective Electrode

-

Apparatus Setup: A TPP⁺-selective electrode and a reference electrode are placed in a sealed, temperature-controlled chamber (e.g., Oroboros Oxygraph-2k) containing a respiration buffer (e.g., MiR05).

-

Calibration: The electrode is calibrated by sequential additions of known concentrations of a TPP⁺ salt (e.g., 0.5 µM aliquots) to the buffer before the addition of biological material. This establishes a logarithmic relationship between the electrode voltage and the TPP⁺ concentration in the medium.

-

Addition of Mitochondria: Isolated mitochondria (e.g., 0.4 mg/mL) or permeabilized cells are added to the chamber.

-

Measurement: Upon energizing the mitochondria (e.g., by adding respiratory substrates like glutamate (B1630785) and malate), the TPP⁺ cations will be taken up from the buffer into the mitochondrial matrix. This decrease in the external TPP⁺ concentration is measured by the electrode.

-

Data Analysis: The change in external TPP⁺ concentration is used to calculate the amount of TPP⁺ accumulated by the mitochondria, which can then be used to determine the mitochondrial membrane potential using the Nernst equation.

-

Control: An uncoupling agent like CCCP or FCCP is added at the end of the experiment to dissipate the membrane potential, causing the release of TPP⁺ back into the buffer and returning the electrode signal to baseline.

Caption: Workflow for measuring mitochondrial membrane potential.

Cytotoxicity Assay

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Methodology: MTT Assay

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared and serially diluted to a range of concentrations. The cells are then treated with these dilutions for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability at each concentration. The IC₅₀ value is then calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]

Conclusion

The mechanism of action of this compound in a biological context is primarily dictated by the electrochemical properties of its cation. The selective accumulation within the hyperpolarized mitochondria of cancer cells initiates a cascade of events, including the overproduction of ROS and the triggering of the intrinsic apoptotic pathway. This targeted approach highlights the potential of phosphonium salts in the development of novel anticancer therapeutics. Further research is warranted to elucidate the specific downstream signaling components affected by this compound and to establish a comprehensive profile of its efficacy and safety in various cancer models.

References

- 1. Arylphosphonium salts interact with DNA to modulate cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Preliminary Evaluation of the Cytotoxicity and Antibacterial Activity of Novel Triphenylphosphonium Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Procaspase-3 Activation – Hergenrother Lab [publish.illinois.edu]

- 8. quora.com [quora.com]

- 9. Acetate functions as an epigenetic metabolite to promote lipid synthesis under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tunable Cytotoxicity and Selectivity of Phosphonium Ionic Liquid with Aniline Blue Dye - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ethyltriphenylphosphonium Acetate as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyltriphenylphosphonium acetate (B1210297) (ETPAA) is a highly effective quaternary phosphonium (B103445) salt that functions as a phase transfer catalyst (PTC). It facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. This application note provides detailed protocols for the use of ETPAA in two key applications: the curing of epoxy resins and the Williamson ether synthesis. The document outlines the reaction mechanisms, provides structured quantitative data, and includes detailed experimental workflows and diagrams to guide researchers in utilizing ETPAA to enhance reaction rates, improve yields, and achieve controlled reactivity in their synthetic processes.

Introduction

Phase transfer catalysis is a powerful technique in organic synthesis that overcomes the challenge of mutual insolubility of reactants. A phase transfer catalyst, such as ethyltriphenylphosphonium acetate, transports a reactant from one phase to another where the reaction can proceed. ETPAA is particularly valued for its thermal stability, controlled reactivity, and efficiency in promoting reactions such as nucleophilic substitutions and polymerizations.[1] Its lipophilic ethyl and phenyl groups facilitate the transport of anions from an aqueous phase into an organic phase, where the anion is less solvated and therefore more reactive.[2] This document serves as a practical guide for the application of ETPAA in laboratory and industrial settings.

Mechanism of Action in Phase Transfer Catalysis

The catalytic cycle of this compound in a typical phase transfer reaction between an aqueous nucleophile (Y⁻) and an organic substrate (R-X) can be summarized as follows:

-

Ion Exchange: At the interface of the aqueous and organic phases, the ethyltriphenylphosphonium cation ([Ph₃PEt]⁺) exchanges its acetate anion for the nucleophilic anion (Y⁻) from the aqueous phase, forming an ion pair ([Ph₃PEt]⁺Y⁻).

-

Phase Transfer: The lipophilicity of the phosphonium cation allows the newly formed ion pair to be extracted into the organic phase.

-

Reaction in Organic Phase: In the organic phase, the "naked" and highly reactive nucleophile (Y⁻) reacts with the organic substrate (R-X) to form the desired product (R-Y) and a new anion (X⁻).

-

Catalyst Regeneration: The phosphonium cation, now paired with the leaving group anion ([Ph₃PEt]⁺X⁻), migrates back to the aqueous phase or the interface.

-

Cycle Repetition: The phosphonium cation is now ready to exchange the X⁻ anion for another Y⁻ anion, thus continuing the catalytic cycle.

This continuous transport of the nucleophile into the organic phase significantly accelerates the reaction rate.

Application 1: Curing of Epoxy Resins

This compound is widely used as a catalyst and curing accelerator in the production of epoxy resins, particularly those based on phenolic compounds.[2][3] It promotes the reaction between epoxy groups and phenolic hydroxyl groups, leading to efficient cross-linking and enhanced mechanical and thermal properties of the cured polymer.[3]

Quantitative Data for Epoxy Resin Curing

| Parameter | Value | Reference |

| Epoxy Resin | Diglycidyl ether of bisphenol A (DGEBA) | [3] |

| Curing Agent | Methylhexahydrophthalic anhydride (B1165640) (MHHPA) | [3] |

| Catalyst | This compound (70% in methanol) | [3] |

| Catalyst Loading | 2 wt% of the epoxy resin | [3] |

| Reaction Temperature | Sequential heating: 80°C, 100°C, 120°C, 140°C | [3] |

| Reaction Time | 1.5 h at 80°C, 1 h at 100°C, 1 h at 120°C, 4 h at 140°C | [3] |

| Alternative Protocol | Curing at 200°C for 2 hours | [3] |

Experimental Protocol: Curing of DGEBA with MHHPA

-

Preparation of Resin Mixture: In a suitable reaction vessel, thoroughly mix 48 g of diglycidyl ether of bisphenol A (DGEBA) epoxy resin with 43.2 g of methylhexahydrophthalic anhydride (MHHPA) as the curing agent.

-

Catalyst Addition: Add 3.2 g of a 70% solution of this compound in methanol (B129727) (corresponding to approximately 2 wt% of the epoxy resin) to the mixture. Stir until the catalyst is fully dissolved.

-

Degassing: Degas the formulation under vacuum at 40°C for 2 hours to remove any residual solvent and trapped air bubbles.

-

Molding: Pour the degassed resin mixture into a preheated mold.

-

Curing: Place the mold in an oven and subject it to a multi-step curing schedule:

-

Hold at 80°C for 1.5 hours.

-

Increase the temperature to 100°C and hold for 1 hour.

-

Increase the temperature to 120°C and hold for 1 hour.

-

Finally, increase the temperature to 140°C and hold for 4 hours to ensure complete curing.[3]

-

-

Cooling and Demolding: After the curing cycle is complete, allow the mold to cool down to room temperature before demolding the cured epoxy resin.

Experimental Workflow for Epoxy Resin Curing

Caption: Workflow for the curing of epoxy resin using ETPAA.

Application 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classic Sₙ2 reaction for the formation of ethers from an alkoxide and a primary alkyl halide. Phase transfer catalysis is highly effective for this transformation, especially when the alkoxide is generated in situ from an alcohol and a base in a biphasic system. ETPAA can be employed to shuttle the alkoxide from the aqueous or solid phase into the organic phase to react with the alkyl halide.

Representative Quantitative Data for Williamson Ether Synthesis

| Parameter | Value | Reference |

| Alcohol | Phenol (B47542) | General Protocol |

| Alkylating Agent | Benzyl (B1604629) Chloride | General Protocol |

| Base | 50% Aqueous NaOH | General Protocol |

| Catalyst | This compound | General Protocol |

| Catalyst Loading | 1-5 mol% | General Protocol |

| Solvent | Toluene (B28343) or Dichloromethane | General Protocol |

| Reaction Temperature | 50-80°C | General Protocol |

| Reaction Time | 2-8 hours | General Protocol |

| Expected Yield | >90% | General Protocol |

Experimental Protocol: Synthesis of Benzyl Phenyl Ether

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), toluene (5 mL per mmol of phenol), and this compound (0.02 eq).

-

Addition of Base: With vigorous stirring, add 50% aqueous sodium hydroxide (B78521) solution (3.0 eq).

-

Addition of Alkylating Agent: Slowly add benzyl chloride (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 70°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water (2 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.

Signaling Pathway of Phase Transfer Catalysis in Williamson Ether Synthesis

Caption: Mechanism of ETPAA in Williamson ether synthesis.

Conclusion

This compound is a versatile and efficient phase transfer catalyst with significant applications in both polymer chemistry and organic synthesis. The protocols provided herein for epoxy resin curing and Williamson ether synthesis demonstrate its utility in achieving high yields and controlled reactions under relatively mild conditions. Researchers and drug development professionals can leverage the properties of ETPAA to optimize existing synthetic routes and develop novel chemical transformations. Careful control of reaction parameters, as outlined in this document, is key to achieving desired outcomes.